N-(2-(Diethylamino)ethyl)-2',6'-dimethylcrotonanilide
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Overview
Description
N-(2-(Diethylamino)ethyl)-2’,6’-dimethylcrotonanilide is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a diethylaminoethyl group and a dimethylcrotonanilide moiety. Its properties make it a valuable subject of study in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Diethylamino)ethyl)-2’,6’-dimethylcrotonanilide typically involves the reaction of 2,6-dimethylcrotonanilide with diethylaminoethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to facilitate the nucleophilic substitution reaction. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
In an industrial setting, the production of N-(2-(Diethylamino)ethyl)-2’,6’-dimethylcrotonanilide can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2-(Diethylamino)ethyl)-2’,6’-dimethylcrotonanilide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylaminoethyl group can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Various nucleophiles such as halides or amines; reactions are conducted in organic solvents like dichloromethane or acetonitrile.
Major Products Formed
Oxidation: N-oxides of N-(2-(Diethylamino)ethyl)-2’,6’-dimethylcrotonanilide.
Reduction: Amine derivatives of the original compound.
Substitution: New compounds with different functional groups replacing the diethylaminoethyl group.
Scientific Research Applications
N-(2-(Diethylamino)ethyl)-2’,6’-dimethylcrotonanilide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of N-(2-(Diethylamino)ethyl)-2’,6’-dimethylcrotonanilide involves its interaction with specific molecular targets and pathways. The compound is known to interact with sodium channels in nerve cells, blocking the initiation and conduction of nerve impulses. This action is similar to that of local anesthetics, which decrease the neuronal membrane’s permeability to sodium ions . Additionally, the compound may exert its effects through other pathways, such as inhibiting certain enzymes or receptors involved in cellular signaling .
Comparison with Similar Compounds
N-(2-(Diethylamino)ethyl)-2’,6’-dimethylcrotonanilide can be compared with other similar compounds, such as:
Procainamide: A known antiarrhythmic agent with a similar structure, used to treat cardiac arrhythmias.
Lidocaine: A local anesthetic with structural similarities, used for its numbing effects.
N-(2-(Diethylamino)ethyl)acrylamide: Another compound with a diethylaminoethyl group, used in polymer synthesis.
Uniqueness
What sets N-(2-(Diethylamino)ethyl)-2’,6’-dimethylcrotonanilide apart is its combination of structural features that confer unique chemical and biological properties.
Properties
CAS No. |
20682-53-5 |
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Molecular Formula |
C18H28N2O |
Molecular Weight |
288.4 g/mol |
IUPAC Name |
(E)-N-[2-(diethylamino)ethyl]-N-(2,6-dimethylphenyl)but-2-enamide |
InChI |
InChI=1S/C18H28N2O/c1-6-10-17(21)20(14-13-19(7-2)8-3)18-15(4)11-9-12-16(18)5/h6,9-12H,7-8,13-14H2,1-5H3/b10-6+ |
InChI Key |
BELXZWITAIGKBF-UXBLZVDNSA-N |
Isomeric SMILES |
CCN(CC)CCN(C1=C(C=CC=C1C)C)C(=O)/C=C/C |
Canonical SMILES |
CCN(CC)CCN(C1=C(C=CC=C1C)C)C(=O)C=CC |
Origin of Product |
United States |
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